molecular formula C19H24O2Si B13900609 (S)-tert-butyl(oxiran-2-ylmethoxy)diphenylsilane

(S)-tert-butyl(oxiran-2-ylmethoxy)diphenylsilane

Cat. No.: B13900609
M. Wt: 312.5 g/mol
InChI Key: OFXJIOVCMVBKRJ-INIZCTEOSA-N
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Description

(S)-tert-butyl(oxiran-2-ylmethoxy)diphenylsilane is a chiral organosilicon compound that features an oxirane (epoxide) ring, a tert-butyl group, and two phenyl groups attached to a silicon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-butyl(oxiran-2-ylmethoxy)diphenylsilane typically involves the reaction of (S)-glycidol with tert-butylchlorodiphenylsilane in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes intramolecular cyclization to form the oxirane ring. The reaction conditions generally include:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: 0°C to room temperature
  • Reaction time: Several hours to overnight

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and ensuring proper handling and purification of the compound to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-butyl(oxiran-2-ylmethoxy)diphenylsilane can undergo various chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated products.

    Reduction: The compound can be reduced to open the oxirane ring, forming alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the silicon atom or the oxirane ring.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in the presence of a catalyst or under basic conditions.

Major Products Formed

    Oxidation: Formation of diols or epoxides.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted silanes or alcohols.

Scientific Research Applications

(S)-tert-butyl(oxiran-2-ylmethoxy)diphenylsilane has several applications in scientific research:

    Organic Synthesis: Used as a chiral building block for the synthesis of complex molecules.

    Materials Science: Employed in the development of novel materials with unique properties.

    Medicinal Chemistry: Investigated for its potential use in drug development and as a precursor for bioactive compounds.

    Polymer Chemistry: Utilized in the synthesis of polymers with specific functionalities.

Mechanism of Action

The mechanism of action of (S)-tert-butyl(oxiran-2-ylmethoxy)diphenylsilane involves the reactivity of the oxirane ring and the silicon atom The oxirane ring is highly strained, making it susceptible to nucleophilic attack, leading to ring-opening reactions

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl(oxiran-2-ylmethoxy)dimethylsilane
  • tert-butyl(oxiran-2-ylmethoxy)diphenylsilane
  • tert-butyl(oxiran-2-ylmethoxy)triethylsilane

Uniqueness

(S)-tert-butyl(oxiran-2-ylmethoxy)diphenylsilane is unique due to its chiral nature and the presence of both the oxirane ring and the bulky tert-butyl group. This combination of features makes it particularly useful in asymmetric synthesis and as a precursor for the development of chiral materials and bioactive compounds.

Properties

Molecular Formula

C19H24O2Si

Molecular Weight

312.5 g/mol

IUPAC Name

tert-butyl-[[(2S)-oxiran-2-yl]methoxy]-diphenylsilane

InChI

InChI=1S/C19H24O2Si/c1-19(2,3)22(21-15-16-14-20-16,17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-13,16H,14-15H2,1-3H3/t16-/m0/s1

InChI Key

OFXJIOVCMVBKRJ-INIZCTEOSA-N

Isomeric SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC[C@@H]3CO3

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3CO3

Origin of Product

United States

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